(2R,5S)-1-benzyl-2,5-dimethylpiperazine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of a novel inorganic-organic hybrid material called (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate (RSDPN). This material was synthesized under mild conditions and crystallized to the monoclinic system with space group P 2 1 / c .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the extended connectivity fingerprint (ECFP) has been used to develop a rapid, alignment-invariant 3D representation of molecular conformers .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the organic portion of the structure of (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate forms bifurcated N–H⋯O and weak C–H⋯O hydrogen bonds with the nitrate anions, resulting in wavy layers parallel to the (100) plane .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate exhibits remarkable stability and strong electrophilic activity, both of which are common characteristics in physiologically active compounds .Scientific Research Applications
Bioactive Diketopiperazines
Diketopiperazines (DKPs), which share a structural motif with (2R,5S)-1-benzyl-2,5-dimethylpiperazine, have shown a wide range of bioactivities that make them attractive candidates for drug discovery. These activities include anti-tumor, neuroprotective, immune and metabolic regulatory effects, oxytocin inhibitory and anti-inflammatory effects, antibiotic activity, inhibition of plasminogen activator and T-cell mediated immunity, and insecticidal activity. The rigid structure, chiral nature, and varied side chains of DKPs contribute to their medicinal applications (Wang et al., 2013).
Piperazine Derivatives in Medicinal Chemistry
Piperazine derivatives have been extensively studied for their pharmacological properties. For example, N-cycloalkyl-N-benzoylpiperazine derivatives have demonstrated anxiolytic-like, antidepressant, nootropic, and antinociceptive activities in animal models, as well as antioxidant capacity in vitro. These findings suggest that certain structural modifications, such as those present in this compound, could yield compounds with significant therapeutic potential (Strub et al., 2016).
N-Phenylpiperazine Derivatives
N-phenylpiperazine is a versatile scaffold used in medicinal chemistry, with several derivatives reaching late-stage clinical trials for CNS disorders. This highlights the "druglikeness" of the N-phenylpiperazine subunit, suggesting that this compound could also be a promising candidate for the development of new therapeutic agents. The review suggests that the N-phenylpiperazine scaffold is underrated and has potential applications beyond CNS structures (Maia et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R,5S)-1-benzyl-2,5-dimethylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTCHBVEUFDSIK-NWDGAFQWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1CC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1CC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224709 | |
Record name | rel-(2R,5S)-2,5-Dimethyl-1-(phenylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3138-88-3 | |
Record name | rel-(2R,5S)-2,5-Dimethyl-1-(phenylmethyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3138-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(2R,5S)-2,5-Dimethyl-1-(phenylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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